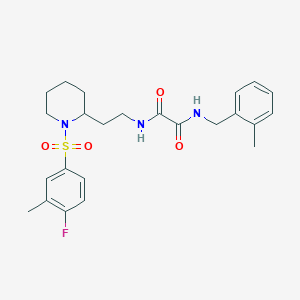

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O4S/c1-17-7-3-4-8-19(17)16-27-24(30)23(29)26-13-12-20-9-5-6-14-28(20)33(31,32)21-10-11-22(25)18(2)15-21/h3-4,7-8,10-11,15,20H,5-6,9,12-14,16H2,1-2H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAMKUHYUCGKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide, also known by its CAS number 898406-96-7, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

The compound's molecular formula is , with a molecular weight of 475.6 g/mol. Its structure includes a piperidine ring and various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H30FN3O4S |

| Molecular Weight | 475.6 g/mol |

| CAS Number | 898406-96-7 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the sulfonylation of piperidine derivatives and amidation reactions to introduce the oxalamide functional group. The synthetic route is crucial for ensuring the purity and yield of the final product, which can be optimized using advanced techniques such as continuous flow reactors.

Anticancer Properties

Research indicates that compounds featuring similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies on related piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and myeloma, with mechanisms involving apoptosis induction through upregulation of pro-apoptotic genes like p53 and Bax .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are critical for potential therapeutic applications in neurodegenerative diseases and urea cycle disorders. Compounds with similar functionalities have demonstrated strong inhibitory effects, with reported IC50 values indicating their potency .

Antimicrobial Activity

Preliminary screenings suggest that the compound may possess antimicrobial properties. Related compounds have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, highlighting the potential of this class of compounds in treating bacterial infections .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Study 2: Enzyme Inhibition Analysis

A comparative analysis was conducted on various derivatives, including this compound. The study reported an IC50 value of 0.63 µM for AChE inhibition, suggesting strong potential for neurological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.